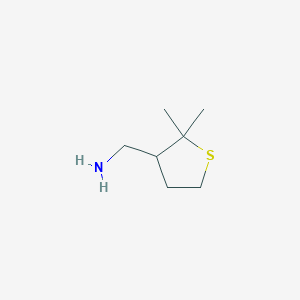

(2,2-Dimethylthiolan-3-yl)methanamine

Description

(2,2-Dimethylthiolan-3-yl)methanamine is a sulfur-containing bicyclic amine with a thiolan (tetrahydrothiophene) backbone. Its hydrochloride salt (CAS 79128-37-3) has the molecular formula C₇H₁₆ClNS and a molecular weight of 181.72 g/mol . The free base (CAS 130874-19-0) is reported with a molecular formula of C₆H₁₅NO₂ and molecular weight 133.19 g/mol, though discrepancies in oxygen/sulfur content between sources require clarification (see Notes) . The compound features a dimethyl-substituted thiolan ring linked to a methanamine group, making it structurally distinct from simpler aliphatic or aromatic amines.

Properties

IUPAC Name |

(2,2-dimethylthiolan-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-7(2)6(5-8)3-4-9-7/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTMOASDMGGYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCS1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylthiolan-3-yl)methanamine typically involves the reaction of 2,2-dimethylthiolane with a suitable amine source under controlled conditions. One common method is the reductive amination of 2,2-dimethylthiolane using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of (2,2-Dimethylthiolan-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylthiolan-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiolane derivative using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiolane derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2,2-Dimethylthiolan-3-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibitors and receptor ligands.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,2-Dimethylthiolan-3-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Structural Features |

|---|---|---|---|---|

| (2,2-Dimethylthiolan-3-yl)methanamine | C₆H₁₅NO₂* | 133.19 | N/A | Bicyclic thiolan, dimethyl substituents |

| 2-(3-Thienyl)ethanamine | C₆H₉NS | 127.21 | N/A | Thiophene, ethylamine chain |

| (2-p-Tolyl-thiazol-4-yl)methanamine | C₁₁H₁₃N₂S | 205.30 | N/A | Aromatic thiazole, methylphenyl |

| [3-(4-Methyl-1,4-diazepan-1-yl)thiolan-3-yl]methanamine | C₁₁H₂₃N₃S | 229.39 | N/A | Thiolan-diazepane hybrid |

*Note: Discrepancy in molecular formula (see Notes).

Discussion of Findings

- Lipophilicity : Compounds like CAS 78441-62-0 (LogP 0.4) may exhibit better membrane penetration than the target compound, though experimental data is lacking.

- Steric Effects : Dimethyl substituents on the thiolan ring could hinder interactions with flat binding pockets but improve metabolic stability.

Notes on Data Discrepancies

- The molecular formula of (2,2-Dimethylthiolan-3-yl)methanamine is inconsistently reported as C₆H₁₅NO₂ (free base) versus C₇H₁₅NS (hydrochloride salt) . This may reflect errors in source documentation or variations in salt vs. free base representation. Further analytical validation is recommended.

Biological Activity

(2,2-Dimethylthiolan-3-yl)methanamine is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (2,2-Dimethylthiolan-3-yl)methanamine features a thiolane ring with two methyl groups at the 2-position and an amine group at the 3-position. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of (2,2-Dimethylthiolan-3-yl)methanamine primarily involves its interaction with various enzymes and receptors. It is believed to modulate enzyme activity through binding interactions that can either inhibit or activate specific pathways.

- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : Potential interactions with neurotransmitter receptors could influence signaling pathways, impacting physiological responses.

Biological Activity

Research indicates that (2,2-Dimethylthiolan-3-yl)methanamine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial properties against various strains of bacteria.

- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in certain cancer cell lines, indicating possible anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Interaction | Modulates enzyme activity in metabolic pathways |

Case Study 1: Antibacterial Properties

In a study evaluating the antibacterial efficacy of various compounds, (2,2-Dimethylthiolan-3-yl)methanamine was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to assess the cytotoxic effects of (2,2-Dimethylthiolan-3-yl)methanamine on human cancer cell lines including HeLa and MCF-7. The compound demonstrated an IC50 value of approximately 15 µM for HeLa cells, indicating a potent anticancer effect.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of (2,2-Dimethylthiolan-3-yl)methanamine. Modifications to the thiolane ring or amine group can significantly alter its biological activity.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl Group Addition | Increased cytotoxicity | |

| Amine Group Variation | Altered receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.